

# 4-(4-Chlorophenyl)-3-methoxybenzoic acid

## IUPAC name

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### Compound of Interest

Compound Name: *4-(4-Chlorophenyl)-3-methoxybenzoic acid*

CAS No.: 1261906-03-9

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An In-depth Technical Guide to **4-(4-Chlorophenyl)-3-methoxybenzoic Acid**: Synthesis, Characterization, and Applications in Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **4-(4-Chlorophenyl)-3-methoxybenzoic acid**, a biphenyl carboxylic acid derivative with significant potential in medicinal chemistry and materials science. Biphenyl scaffolds are prevalent in numerous active pharmaceutical ingredients (APIs), and understanding the synthesis and properties of functionalized derivatives is crucial for drug development professionals. This document details the compound's identity, physicochemical properties, and presents a robust, field-proven synthetic methodology centered on the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of this synthesis, outline standard analytical characterization techniques, and discuss the compound's potential applications as a key intermediate in the development of novel therapeutics. This guide is intended for researchers, chemists, and application scientists engaged in pharmaceutical research and fine chemical synthesis.

## Compound Identification and Nomenclature

The unambiguous identification of a chemical entity is the foundation of all subsequent research and development. **4-(4-Chlorophenyl)-3-methoxybenzoic acid** is a polysubstituted aromatic compound belonging to the class of biphenyl carboxylic acids. Its structure features a benzoic acid core, substituted with a methoxy group at the 3-position and a 4-chlorophenyl group at the 4-position.

Identifier	Value
IUPAC Name	4-(4-chlorophenyl)-3-methoxybenzoic acid
Molecular Formula	C <sub>14</sub> H <sub>11</sub> ClO <sub>3</sub>
Molecular Weight	262.69 g/mol
Canonical SMILES	<chem>COC1=C(C=C(C=C1)C(=O)O)C2=CC=C(C=C2)Cl</chem>
InChI Key	DEIJFDZNLYJJDJ-UHFFFAOYSA-N
CAS Number	136553-13-8

## Physicochemical Properties

The physicochemical properties of an API or its intermediates are critical determinants of its behavior, including solubility, absorption, and formulation characteristics. While extensive experimental data for this specific molecule is not widely published, the following table summarizes key expected properties based on its structural motifs and data from analogous compounds.

Property	Predicted/Estimated Value	Rationale & Significance
Melting Point (°C)	190 - 210	The rigid biphenyl structure and potential for hydrogen bonding and crystal packing suggest a relatively high melting point, typical for crystalline solids of this class.
pKa	~4.0	The carboxylic acid proton's acidity is influenced by the electron-withdrawing nature of the aromatic rings, comparable to benzoic acid (pKa 4.2). This value is critical for solubility and salt formation strategies.
LogP	~4.2	The octanol-water partition coefficient is expected to be high due to the two aromatic rings and the chloro-substituent, indicating significant lipophilicity. This property is a key factor in membrane permeability and potential off-target binding.
Solubility	Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate).	The carboxylic acid group provides some polarity, but the large hydrophobic scaffold dominates. Solubility in aqueous media is expected to increase significantly at pH > pKa due to deprotonation to the carboxylate.

## Synthesis and Manufacturing

The construction of the C-C bond between the two aryl rings is the central challenge in synthesizing **4-(4-Chlorophenyl)-3-methoxybenzoic acid**. The Suzuki-Miyaura cross-coupling reaction is the industry-standard and most efficient method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the required building blocks.[1][2]

## Retrosynthetic Analysis & Strategy

A retrosynthetic disconnection across the biphenyl C-C bond immediately suggests a Suzuki-Miyaura coupling strategy. This involves the reaction between an aryl boronic acid (or ester) and an aryl halide, catalyzed by a palladium(0) complex. For this target, two primary routes are viable:

- Route A: Coupling of (4-chlorophenyl)boronic acid with 4-bromo-3-methoxybenzoic acid.
- Route B: Coupling of (4-carboxy-2-methoxyphenyl)boronic acid with 1-bromo-4-chlorobenzene.

Route A is often preferred due to the generally lower cost and higher stability of aryl boronic acids compared to those bearing multiple, potentially reactive functional groups.

## Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative lab-scale synthesis based on Route A. It is a self-validating system that includes in-process controls and a purification sequence to ensure high purity of the final product.

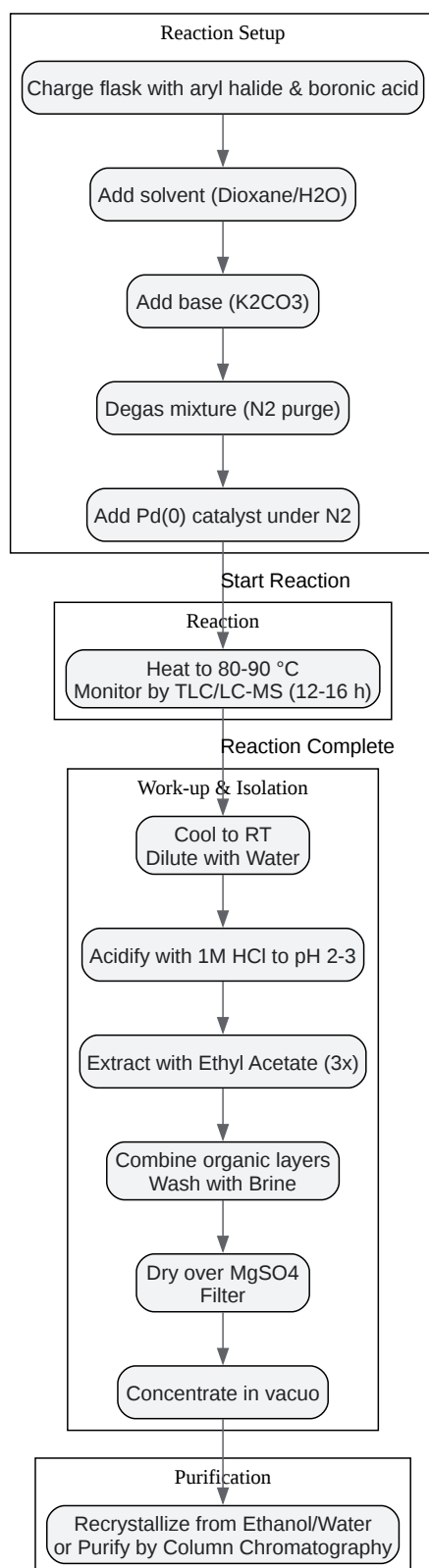
Overall Reaction: (4-chlorophenyl)boronic acid + 4-bromo-3-methoxybenzoic acid → **4-(4-chlorophenyl)-3-methoxybenzoic acid**

Materials and Reagents:

- 4-Bromo-3-methoxybenzoic acid (1.0 eq)
- (4-chlorophenyl)boronic acid (1.2 eq)

- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (0.02 eq)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (3.0 eq)
- Solvent: 1,4-Dioxane and Water (4:1 v/v)
- Hydrochloric Acid (1M)
- Ethyl Acetate
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)

Experimental Workflow:



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Caption: Experimental workflow for Suzuki-Miyaura synthesis.

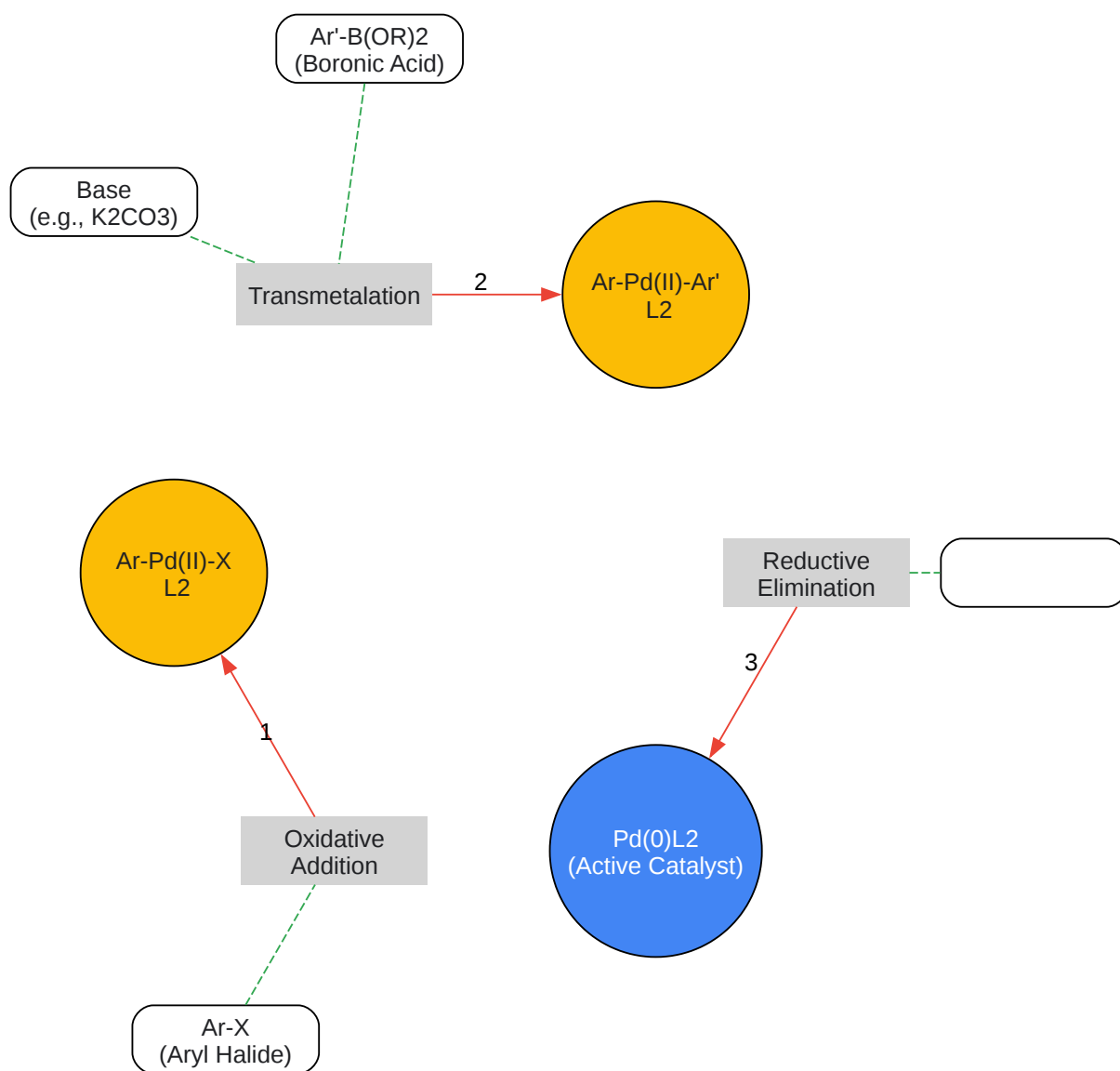
### Step-by-Step Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-3-methoxybenzoic acid (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
- **Solvent Addition:** Add the 1,4-dioxane/water solvent mixture.
- **Degassing:** Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
- **Catalyst Addition:** Under a positive pressure of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 eq). The causality for pre-dissolving the catalyst in a small amount of solvent is to ensure homogeneous distribution upon addition.
- **Reaction:** Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 12-16 hours).
- **Work-up:**
  - Cool the mixture to room temperature and dilute with water.
  - Carefully acidify the aqueous mixture to pH 2-3 with 1M HCl. The product should precipitate as a solid.
  - Extract the product into ethyl acetate (3 x volumes).
  - Combine the organic layers and wash with brine to remove residual water and inorganic salts.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel to

yield the final product of high purity.

## Mechanistic Insight: The Palladium Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle.<sup>[3]</sup>



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromo-3-methoxybenzoic acid), forming a Pd(II) intermediate.
- **Transmetalation:** The boronic acid is activated by the base to form a more nucleophilic boronate complex. This complex then transfers its aryl group (4-chlorophenyl) to the Pd(II) center, displacing the halide.
- **Reductive Elimination:** The two aryl groups on the Pd(II) center couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

## Analytical Characterization

Confirmation of the structure and purity of the synthesized **4-(4-Chlorophenyl)-3-methoxybenzoic acid** is achieved through a combination of standard spectroscopic and chromatographic methods.

- **$^1\text{H}$  NMR (Proton NMR):** The spectrum should show distinct signals corresponding to all non-equivalent protons. Expected signals include: a singlet for the methoxy ( $-\text{OCH}_3$ ) protons around 3.9 ppm, a singlet for the carboxylic acid ( $-\text{COOH}$ ) proton (typically  $>10$  ppm, broad), and a complex series of multiplets in the aromatic region (7.0-8.0 ppm) for the 7 aromatic protons on the two rings.
- **$^{13}\text{C}$  NMR (Carbon NMR):** The spectrum will confirm the presence of 14 distinct carbon signals (unless there is accidental overlap), including a signal for the carbonyl carbon ( $\sim 170$  ppm), signals for the methoxy carbon ( $\sim 56$  ppm), and 12 signals in the aromatic region (110-150 ppm).
- **Mass Spectrometry (MS):** Electrospray ionization (ESI) in negative mode is ideal. The spectrum should show a prominent molecular ion peak  $[\text{M}-\text{H}]^-$  at  $m/z$  261.03, corresponding to the deprotonated molecule. The characteristic isotopic pattern for one chlorine atom (a  $\sim 3:1$  ratio of  $M$  to  $M+2$  peaks) would be a definitive confirmation.
- **Infrared (IR) Spectroscopy:** Key vibrational bands confirming the functional groups include a broad O-H stretch from the carboxylic acid ( $\sim 2500\text{-}3300\text{ cm}^{-1}$ ), a sharp C=O stretch ( $\sim 1700\text{ cm}^{-1}$ ), and C-O stretches for the ether and carboxylic acid ( $\sim 1250\text{-}1300\text{ cm}^{-1}$ ).

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A reversed-phase method (e.g., C18 column with a water/acetonitrile mobile phase) would be suitable, showing a single major peak for the pure product.

## Applications in Research and Drug Development

Biphenyl carboxylic acids are classified as "privileged scaffolds" in medicinal chemistry. Their rigid, yet tunable, structure allows them to effectively orient functional groups to interact with biological targets.

### Role as a Pharmaceutical Intermediate

**4-(4-Chlorophenyl)-3-methoxybenzoic acid** is a valuable building block for creating more complex molecules.<sup>[4]</sup> The carboxylic acid group is a versatile handle for various chemical transformations:

- Amidation: Reaction with amines to form amides, a common linkage in many drugs.
- Esterification: Formation of esters to modify properties like solubility or create prodrugs.
- Reduction: Conversion to a benzyl alcohol for further functionalization.

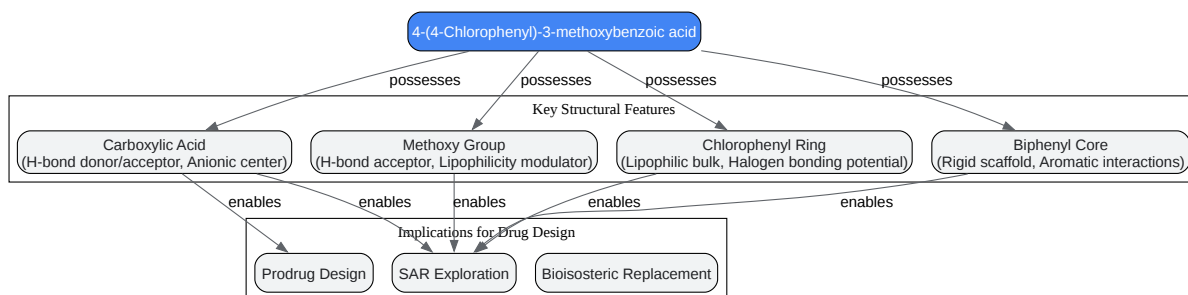
The specific substitution pattern (chloro, methoxy) provides a template for exploring structure-activity relationships (SAR). The 4-chlorophenyl group adds lipophilicity and can engage in halogen bonding, while the methoxy group can act as a hydrogen bond acceptor and influence conformation.

### Potential Therapeutic Areas

While specific bioactivity for this exact compound is not widely reported, related structures have shown promise in several areas:

- Oncology: Many kinase inhibitors and other anticancer agents feature biphenyl cores.<sup>[2]</sup>
- Anti-inflammatory: The structure shares features with some non-steroidal anti-inflammatory drugs (NSAIDs).

- Antiviral: Certain N-phenylbenzamide derivatives, which could be synthesized from this intermediate, have demonstrated anti-HBV activity.[5]



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Caption: Structural features relevant to drug design.

## Safety and Handling

As with any laboratory chemical, **4-(4-Chlorophenyl)-3-methoxybenzoic acid** should be handled with appropriate care.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
- Toxicity: Specific toxicity data is limited. Treat as a potentially hazardous substance. It may cause skin, eye, and respiratory irritation.

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

## Conclusion

**4-(4-Chlorophenyl)-3-methoxybenzoic acid** is a synthetically accessible and highly valuable intermediate for the pharmaceutical and fine chemical industries. The Suzuki-Miyaura cross-coupling provides a reliable and scalable route for its production. Its defined structural and physicochemical characteristics, particularly the versatile carboxylic acid functional group and the decorated biphenyl scaffold, make it an attractive starting point for the synthesis of complex molecular architectures and the exploration of new chemical entities in drug discovery programs. This guide provides the foundational knowledge for scientists to synthesize, characterize, and effectively utilize this compound in their research endeavors.

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